Solacasine

Description

Properties

CAS No. |

59957-97-0 |

|---|---|

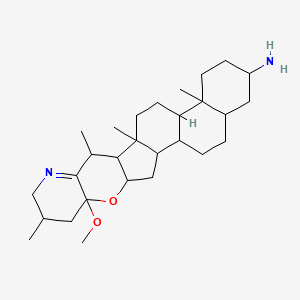

Molecular Formula |

C28H46N2O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

22-methoxy-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacos-17-en-7-amine |

InChI |

InChI=1S/C28H46N2O2/c1-16-14-28(31-5)25(30-15-16)17(2)24-23(32-28)13-22-20-7-6-18-12-19(29)8-10-26(18,3)21(20)9-11-27(22,24)4/h16-24H,6-15,29H2,1-5H3 |

InChI Key |

YKFOODAHZUOWHM-UHFFFAOYSA-N |

SMILES |

CC1CC2(C(=NC1)C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)OC |

Canonical SMILES |

CC1CC2(C(=NC1)C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)OC |

Synonyms |

solacasine |

Origin of Product |

United States |

Isolation, Purification, and De Novo Synthesis Strategies for Solacasine

Methodologies for Solacasine Isolation from Natural Bio-sources (e.g., Solanum pseudocapsicum)

Solacasine has been isolated from the plant Solanum pseudocapsicum, commonly known as the Jerusalem cherry. slideshare.net This plant is recognized as a source of various steroidal alkaloids. tandfonline.commedcraveonline.commedcraveonline.com Early isolation studies involved systematic fractionation of alcohol extracts from Solanum pseudocapsicum. scispace.comresearchgate.net

A reported method for the isolation of Solacasine from Solanum pseudocapsicum involved the extraction of fresh unripe fruits with 50% methanol (B129727) in a Soxhlet extractor for 18 hours. tandfonline.com This process yields a total alkaloid fraction, from which individual compounds like Solacasine can be subsequently isolated. tandfonline.com Another historical isolation method from Solanum pseudocapsicum utilized column chromatography. slideshare.net

Advanced Chromatographic and Spectroscopic Purity Assessment Techniques for Isolated Solacasine

Ensuring the purity of isolated Solacasine is critical for accurate structural elucidation and biological activity studies. Chromatographic and spectroscopic techniques play a vital role in this assessment.

Column chromatography has been historically employed in the isolation process itself, which inherently contributes to purification. slideshare.net Thin-layer chromatography (TLC) is another chromatographic technique used for identifying substances and testing purity. slideshare.net

Spectroscopic methods are essential for both structural characterization and purity confirmation. Mass spectrometry (MS), including Electron Ionization Mass Spectrometry (EIMS) and Chemical Ionization Mass Spectrometry (CIMS), has been used to elucidate the structure of Solacasine. slideshare.net Infrared (IR) spectroscopy, which deals with the infrared region of the electromagnetic spectrum and provides information about functional groups and molecular structure through vibrational modes, is also a key technique in the characterization of Solacasine. slideshare.net Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 13C NMR, has been instrumental in the structural and stereochemical characterization of steroidal alkaloids, including those from Solanum pseudocapsicum. scispace.comresearchgate.net

While general principles of advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely used for purity assessment of alkaloids medcraveonline.com, specific detailed research findings on their application for Solacasine purity assessment were not extensively detailed in the provided search results. Similarly, advanced spectroscopic methods like UV-Vis spectroscopy are commonly used for characterization and quantification ibioic.com, but specific data for Solacasine was not prominent.

Total Synthesis Approaches for Solacasine and Its Stereoisomers

Information specifically detailing the total synthesis of Solacasine was not found within the provided search results. However, the synthesis of other steroidal alkaloids and related compounds from Solanum species has been reported. For instance, the total synthesis of solamargine (B1681910) has been documented. medcraveonline.comdovepress.comnih.gov Additionally, strategies for the synthesis of solasodine (B1681914) analogues have been explored, often starting from precursors like diosgenin (B1670711) or tigogenin, involving steps such as F-ring opening, functional group activation, reduction, and cyclization. researchgate.net

The synthesis of stereoisomers is a significant aspect of alkaloid chemistry, as different stereoisomers can exhibit varying biological activities. While specific total synthesis routes for Solacasine and its stereoisomers were not detailed, studies on the synthesis of all stereoisomers of other natural products, such as preussin, have been achieved through non-stereoselective reactions followed by chromatographic separation. nih.gov This suggests that similar approaches involving synthesis and separation might be applicable to Solacasine and its stereoisomers, although specific research on this for Solacasine was not found.

Chemoenzymatic and Biosynthetic Mimicry Routes for Solacasine Production

Information specifically on chemoenzymatic or biosynthetic mimicry routes for Solacasine production was limited in the provided search results. However, the broader field of alkaloid synthesis is exploring chemoenzymatic methods. medcraveonline.commedcraveonline.comnih.govresearchgate.net

Regarding biosynthetic pathways, Solacasine, as a steroidal alkaloid, is expected to be synthesized in plants via a pathway involving the mevalonate (B85504) or MEP pathway, leading to sterol precursors like cholesterol. researchgate.net These sterols then serve as substrates for the biosynthesis of steroidal alkaloids. researchgate.net While the biosynthetic pathways for other Solanum alkaloids like α-solanine and α-chaconine, which are derived from solanidine (B192412) (an aglycone of steroidal glycoalkaloids), have been studied medcraveonline.comresearchgate.netnih.gov, and the biosynthesis of solanesol (B192409) (a non-cyclic terpene alcohol found in Solanaceae) is also understood to involve the MEP pathway mdpi.com, the specific enzymatic steps and intermediates leading directly to Solacasine have not been detailed in the provided information. The biosynthesis of steroidal glycoalkaloids involves complex enzymatic steps, including glycosylation of the steroidal aglycone. medcraveonline.comresearchgate.net

Research into the genes and enzymes involved in steroidal glycoalkaloid biosynthesis in Solanum species, such as potato, has identified key enzymes like dioxygenases that contribute to the structural diversity of these compounds. medcraveonline.comnih.gov Understanding these broader biosynthetic mechanisms in related Solanum alkaloids may provide insights into potential routes for biosynthetic mimicry or chemoenzymatic synthesis of Solacasine in the future.

Biosynthetic Pathways and Enzymology of Solacasine

Identification of Putative Biosynthetic Precursors for Solacasine within Solanum Species

The biosynthetic pathway of steroidal glycoalkaloids (SGAs) in Solanum species, which include solanidane-type alkaloids like α-solanine and α-chaconine found in potato, and spirosolane-type alkaloids like α-tomatine in tomato and solasonine (B1682107) and solamargine (B1681910) in eggplant, begins with cholesterol. rsc.orgnih.govnih.gov Cholesterol serves as a foundational precursor for the synthesis of the steroidal aglycone backbone of these compounds. nih.govmpg.de While specific precursors leading directly to Solacasine have not been explicitly detailed in the provided search results, the common origin of steroidal alkaloids in Solanum from cholesterol suggests it is a primary precursor for Solacasine as well. Further modifications and cyclizations of the cholesterol-derived scaffold are expected to lead to the specific structure of Solacasine.

Characterization of Key Enzymatic Steps and Gene Clusters Involved in Solacasine Biosynthesis

The biosynthesis of steroidal alkaloids involves a series of enzymatic reactions. These steps include oxidation, transamination, and cyclization of the cholesterol-derived intermediate. nih.gov Cytochrome P450 monooxygenases are thought to be involved in the oxidation reactions at various positions on the cholesterol molecule, such as C-16, C-22, and C-26, which are crucial for forming various SGAs. nih.gov

Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes involved in a specific metabolic pathway are physically co-localized. mdpi.comfrontiersin.org While the search results discuss BGCs in the context of fungal and bacterial secondary metabolite biosynthesis, and mention that genes regulating the biosynthesis of Solanum alkaloids are being studied, specific gene clusters solely responsible for Solacasine biosynthesis have not been clearly identified in the provided information. frontiersin.orgmedcraveonline.comnih.govfrontiersin.org However, research in Solanum has identified genes involved in the formation of steroidal scaffolds and glycosylation steps in SGA biosynthesis. nih.govmpg.de For instance, a 2-oxoglutarate dependent dioxygenase, designated as DPS, has been identified as a key enzyme in the biosynthesis of solanidane (B3343774) glycoalkaloids in potato, catalyzing a ring-rearrangement from spirosolane (B1244043) to solanidane via C-16 hydroxylation. nih.gov The GAME15 protein has also been identified as a key regulator in the biosynthesis of both steroidal glycoalkaloids and steroidal saponins (B1172615) in Solanum nigrum, interacting with other enzymes involved in the pathway. mpg.de

Genetic Engineering and Metabolic Pathway Modulation Strategies for Enhanced Solacasine Production

Metabolic engineering is a field focused on optimizing genetic and regulatory processes within cells to increase the production of specific substances. wikipedia.orgmdpi.com This involves mathematically modeling metabolic networks, identifying constraints, and using genetic engineering techniques to modify the network. wikipedia.org Strategies commonly employed in metabolic engineering include overexpressing genes encoding rate-limiting enzymes, blocking competing pathways, and heterologous gene expression. wikipedia.org

While the search results discuss metabolic engineering for enhancing the production of various compounds like amino acids and fatty acids, and mention the potential for using this approach for valuable plant secondary metabolites, specific strategies for enhancing Solacasine production through genetic engineering or metabolic pathway modulation are not detailed. nih.govmdpi.comnih.gov However, the identification of key enzymes and genes involved in the broader steroidal alkaloid biosynthesis in Solanum provides a basis for potential future metabolic engineering efforts aimed at increasing Solacasine yield. nih.govmpg.de Successfully reconstituting the biosynthetic pathway in other plant systems or microorganisms could be a strategy, although this has not yet been fully achieved for Solanum steroidal metabolites. mpg.de

Comparative Biosynthesis of Solacasine with Other Solanidane Alkaloids

Solacasine belongs to the class of solanidane alkaloids. medcraveonline.com Solanidane alkaloids, such as solanidine (B192412) (the aglycone of α-solanine and α-chaconine), are characterized by an indolizidine ring system where a tertiary nitrogen connects two rings. medcraveonline.com Spirosolane alkaloids, like solasodine (B1681914) (the aglycone of solasonine and solamargine) and tomatidine (B1681339) (the aglycone of α-tomatine), represent another major type of steroidal alkaloid in Solanum, featuring a spiro-linked bicyclic system with an oxa-azaspirodecane structure. nih.govmedcraveonline.com

Chemical Modifications, Analogues, and Structure Activity Relationship Sar Studies of Solacasine

Design and Synthesis of Solacasine Analogues and Chemically Modified Derivatives

The design and synthesis of analogues and chemically modified derivatives of natural products like Solacasine are fundamental steps in medicinal chemistry and chemical biology. This process aims to explore how alterations to the core structure influence biological activity, metabolic stability, and pharmacokinetic properties. Given that Solacasine is a steroidal alkaloid, synthetic strategies often build upon the established methodologies for modifying steroid scaffolds.

Research into related solanidane (B3343774) alkaloids, such as solasodine (B1681914) and solanocapsine (B1214099), provides insights into potential synthetic approaches for Solacasine. Studies have reported the synthesis of solasodine analogues involving modifications to the F ring, for instance, creating seven-membered rings with a nitrogen atom at position 22a. wikipedia.orguni.lu Derivatization of solanocapsine by chemical modifications of reactive groups has also been explored with the aim of altering biological activity. wikipedia.org These examples suggest that modifications to the steroidal backbone, the nature and position of functional groups (like hydroxyl, amino, epoxy, and methoxy (B1213986) groups), and the appended heterocyclic ring system in Solacasine could yield a range of analogues.

The synthetic routes typically involve selective functionalization, oxidation, reduction, and coupling reactions at different positions of the steroidal core and the attached nitrogen-containing ring. Protecting group strategies are often necessary to ensure regioselectivity and chemoselectivity during these transformations. The goal is to generate a library of compounds with systematic structural variations to probe the impact of specific moieties on biological activity.

Exploration of Positional and Functional Group Modifications on Solacasine's Bioactivity Profile

Exploring the impact of positional and functional group modifications is central to SAR studies. By systematically altering different parts of the Solacasine molecule, researchers can identify which structural features are essential for its reported antibacterial activity or other potential biological effects.

While specific detailed studies on the SAR of Solacasine analogues are not extensively detailed in the provided information, the general principles of SAR apply. For steroidal alkaloids, the presence, position, and stereochemistry of hydroxyl groups, the oxidation state of the steroid rings, and the structure of the nitrogen-containing side chain or ring system are known to influence biological activity. For Solacasine, with its characteristic epoxy and methoxy substitutions on the solanidane backbone nih.gov, modifications to these groups or their positions would likely impact its interaction with biological targets.

For example, altering the nature or position of the epoxy or methoxy groups, or modifying the amine function at the 3-position, could lead to significant changes in activity. Similarly, modifications to the double bond or saturation of the rings could affect the molecule's conformation and binding. Studies on related compounds, like the investigation of solasodine analogues for acetylcholinesterase inhibition wikipedia.org, highlight how structural changes, even in the heterocyclic ring, can modulate biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Solacasine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. metabolomicsworkbench.org This approach uses molecular descriptors, which are numerical representations of different aspects of molecular structure and properties, to develop predictive models. metabolomicsworkbench.orgnih.gov

For Solacasine scaffolds, QSAR modeling could be applied to a dataset of Solacasine analogues with known biological activities. By calculating various descriptors (e.g., electronic, steric, hydrophobic) for each analogue and correlating them with the observed activity (e.g., antibacterial potency), a QSAR model can be generated. This model can help to:

Identify the key structural features and properties that are most important for biological activity.

Predict the activity of newly designed or unsynthesized Solacasine analogues.

Guide the synthesis of compounds with potentially improved activity.

While the search results mention QSAR in the context of other compound classes like coumarins or sulfonamides uni.lunih.gov, and general drug design metabolomicsworkbench.org, specific detailed QSAR studies solely focused on Solacasine analogues are not presented in the provided snippets. However, the principles and methodologies of QSAR are well-established and could be applied to Solacasine derivatives if sufficient activity data for a congeneric series were available.

A typical QSAR workflow involves:

Defining the biological activity data for a set of compounds.

Calculating molecular descriptors for each compound.

Selecting relevant descriptors and a suitable statistical method (e.g., multiple linear regression, partial least squares, artificial neural networks) to build the model. nih.gov

Validating the model using internal and external validation techniques to ensure its robustness and predictive power. metabolomicsworkbench.orgnih.gov

Pharmacophore Elucidation and Ligand-Based Drug Design Principles for Solacasine-Inspired Compounds

Pharmacophore elucidation is a ligand-based drug design technique that identifies the essential 3D spatial arrangement of features required for a molecule to interact with a specific biological target and elicit a biological response. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and ionizable groups.

For Solacasine-inspired compounds, a pharmacophore model could be derived from a set of active Solacasine analogues. The process typically involves:

Generating 3D conformations for the active compounds.

Identifying common chemical features present in these conformations.

Mapping these features in 3D space to create a pharmacophore hypothesis.

Validating the pharmacophore model by its ability to distinguish active from inactive compounds and to predict the activity of external test sets.

Once a validated pharmacophore model for Solacasine's activity is established, it can be used in ligand-based drug design for virtual screening of large chemical databases to identify novel compounds that share the same essential features and spatial arrangement, potentially exhibiting similar biological activity. This approach allows for the identification of structurally diverse hits that can serve as starting points for further optimization.

Ligand-based design principles, including pharmacophore modeling and virtual screening, are well-established strategies in the rational development of small molecule drugs. While the provided search results discuss these principles and their application to other drug targets and compound classes, specific detailed pharmacophore models solely for Solacasine are not presented. However, given Solacasine's defined structure and reported activity, these computational approaches could be valuable tools in the search for related bioactive molecules.

Stereochemical Influences on Solacasine's Molecular Interactions

Stereochemistry, the 3D arrangement of atoms in a molecule, plays a crucial role in determining its biological activity. Many biological targets, such as enzymes and receptors, are chiral and interact specifically with molecules possessing a particular stereochemistry. Different stereoisomers of a compound can exhibit vastly different pharmacokinetic profiles, binding affinities, and biological effects.

Solacasine, being a steroidal alkaloid, possesses multiple chiral centers within its complex structure. The defined stereochemistry (3beta,5alpha,16alpha,25beta) nih.gov indicates the specific spatial arrangement of substituents at these centers. This precise 3D structure is critical for its interaction with its biological target(s) responsible for its antibacterial activity.

Studies on other chiral natural products and drugs have clearly demonstrated the importance of stereochemistry. For instance, different enantiomers can have different potencies, efficacy, and even safety profiles. The stereochemistry can influence how tightly a molecule binds to its target, how it is metabolized, and how it is transported within the body.

While the provided information confirms the defined stereochemistry of Solacasine nih.gov and the general importance of stereochemistry in biological activity, specific detailed studies on how changes in the stereochemistry of Solacasine specifically impact its antibacterial activity are not explicitly presented in the search results. However, based on the fundamental principles of stereochemistry in biological interactions, it is highly probable that the stereochemical integrity of Solacasine is essential for its observed bioactivity.

Data Table: Examples of Steroidal Alkaloids and Reported Activities

While specific quantitative SAR data for Solacasine analogues is not available in the provided snippets, the following table lists Solacasine and related steroidal alkaloids mentioned, along with their reported activities, illustrating the diverse biological potential within this class of compounds.

| Compound Name | PubChem CID | Reported Activity | Source Organism |

| Solacasine | 191544 | Antibacterial | Solanum pseudocapsicum nih.govwikipedia.orguni.lu |

| Solanocapsine | 73419 | Acetylcholinesterase inhibition (derivatives) wikipedia.org, Cytotoxicity (O-methylsolanocapsine) | Solanum pseudocapsicum wikipedia.org, Solanum glaucophyllum nih.gov |

| Solasodine | 442985 | Acetylcholinesterase inhibition (analogues) wikipedia.org, Antifungal, Cardiotonic, Immunomodulatory, Antipyretic, CNS depressant, Antispermatogenic (general review) | Solanum species |

This table provides a general overview of the types of activities associated with Solacasine and related steroidal alkaloids, underscoring the relevance of studying the SAR of these compounds. Detailed SAR studies on Solacasine analogues would involve synthesizing a series of derivatives and populating a similar table with specific quantitative activity data (e.g., MIC values for antibacterial activity) to enable a comprehensive analysis of structure-activity relationships.

Molecular and Cellular Mechanisms of Action of Solacasine

Comprehensive Analysis of Solacasine's Ligand-Target Interactions (e.g., Receptor Binding, Enzyme Inhibition/Activation)

Research into the direct molecular targets of Solacasine is in its early stages. An in silico analysis exploring potential inhibitors of the SARS-CoV-2 3C-like protease (Mpro) predicted that Solacasine could bind to this enzyme. mdpi.comnih.gov This study estimated a predicted binding energy of -8.1 kcal/mol for the interaction between Solacasine and Mpro. mdpi.comnih.gov Solacasine was also noted to comply with Lipinski's rule of five in this analysis, suggesting favorable characteristics for oral bioavailability. mdpi.comnih.gov

While Solacasine has been reported to possess antibacterial properties, the specific protein or cellular targets responsible for this activity have not been detailed in the examined literature. slideshare.netresearchgate.netcovenantuniversity.edu.ngresearchgate.netnih.govresearchgate.netricifa.com.ar

Modulation of Intracellular Signaling Cascades and Transcriptional Regulation by Solacasine

Specific research detailing how Solacasine modulates intracellular signaling cascades or influences transcriptional regulation in cells is not available in the provided information. While other steroidal alkaloids from the Solanum genus have been shown to interact with various signaling pathways (such as AKT, JNK, P13, and AMPK/FOXO3A) and affect the expression of genes related to apoptosis, cell cycle control, and drug resistance, these findings are not directly attributed to Solacasine. nih.govresearchgate.netdovepress.commedcraveonline.com

Investigation of Solacasine's Effects on Cellular Organelle Function and Homeostasis

Information specifically investigating the effects of Solacasine on the function and homeostasis of cellular organelles, such as mitochondria, lysosomes, endoplasmic reticulum, or Golgi apparatus, is not present in the consulted sources.

Transcriptomic and Proteomic Profiling of Cellular Responses to Solacasine Exposure

Detailed transcriptomic or proteomic profiling studies specifically examining the global changes in gene and protein expression in cells exposed to Solacasine have not been identified in the provided search results. Such studies would be crucial for a comprehensive understanding of the cellular pathways affected by Solacasine.

Epigenetic Remodeling and Chromatin Dynamics Influenced by Solacasine

There is no information available in the examined literature regarding the influence of Solacasine on epigenetic remodeling or chromatin dynamics within cells.

Autophagic Flux and Lysosomal Pathway Modulation by Solacasine

Specific studies investigating the effects of Solacasine on autophagic flux or the modulation of lysosomal pathways have not been found in the provided information. While autophagy and lysosomal pathways are known to be influenced by some other Solanum alkaloids, this has not been reported for Solacasine. nih.govresearchgate.netdovepress.com

Perturbation of Cellular Metabolism and Bioenergetics by Solacasine

Specific research detailing how Solacasine perturbs cellular metabolism or bioenergetics is not available in the provided information. While Solacasine originates from the secondary metabolism of Solanum pseudocapsicum, this does not provide insight into its effects on the metabolic processes within mammalian or bacterial cells. covenantuniversity.edu.ngdokumen.pub The in silico prediction of Solacasine binding to SARS-CoV-2 Mpro relates to viral replication processes rather than the fundamental cellular metabolism of the host cell. mdpi.comnih.gov

Target Identification and Validation Methodologies for Solacasine

Affinity-Based Proteomics and Chemical Probe Strategies for Solacasine Target Deconvolution

Affinity-based proteomics and chemical probe strategies are powerful tools for the direct identification of small molecule targets within complex biological systems. mdpi.comnih.gov This approach typically involves the synthesis of a chemical probe, an analog of the small molecule (in this case, Solacasine) that includes a reactive group for covalent labeling of interacting proteins and a tag (such as biotin) for subsequent isolation. mdpi.comfrontiersin.org The probe is incubated with cell or tissue lysates, allowing it to bind to its cognate protein targets. mdpi.com Proteins that bind to the probe are then enriched using affinity purification techniques based on the incorporated tag. mdpi.com Following enrichment, the proteins are identified, commonly through mass spectrometry. mdpi.com This method allows for the deconvolution of potential targets by directly capturing proteins that interact with the compound. nih.govevotec.com Activity-based protein profiling (ABPP) is a related chemoproteomic approach that uses probes targeting the active sites of enzymes, providing insights into protein function within a proteome. nih.govrsc.org While these methodologies are widely used for target identification, specific applications detailing the design of Solacasine-based chemical probes or the results of affinity-based pull-downs with Solacasine were not found in the provided information.

Genetic Perturbation Approaches (e.g., CRISPR/Cas9, siRNA) in Solacasine Target Validation

Biophysical Characterization of Solacasine-Target Complexes (e.g., SPR, ITC)

Biophysical techniques provide quantitative data on the direct interaction between a small molecule and its potential protein target. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two widely used methods for characterizing binding events in real-time and in a label-free manner. biorxiv.orgsygnaturediscovery.comnih.govnih.gov ITC measures the heat changes that occur upon binding, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. sygnaturediscovery.comnih.gov This provides a comprehensive thermodynamic profile of the binding event. sygnaturediscovery.comnih.gov SPR measures changes in refractive index near a sensor surface as a molecule binds to an immobilized interaction partner, providing kinetic data (association rate constant ka and dissociation rate constant kd) and affinity (KD). biorxiv.orgsygnaturediscovery.comnih.govdiva-portal.org These techniques are crucial for confirming a direct physical interaction between Solacasine and a hypothesized target protein and for quantifying the strength and kinetics of the binding. biorxiv.orgsygnaturediscovery.comnih.govnih.gov While ITC and SPR are standard tools in target validation, specific biophysical data characterizing Solacasine-target complexes using these methods were not found in the provided information. biorxiv.orgsygnaturediscovery.comnih.govnih.govdiva-portal.org

Structural Biology of Solacasine-Target Interactions (e.g., Co-crystallography, Cryo-EM)

Structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM), provide high-resolution three-dimensional information about the interaction interface between a small molecule and its target protein. biortus.bionumberanalytics.comcam.ac.uknih.gov Co-crystallography involves obtaining crystals of the protein in complex with Solacasine and then using X-ray diffraction to determine the atomic arrangement of the complex. biortus.bionih.gov This reveals how Solacasine binds to the protein, including the specific residues involved in the interaction and the conformational changes that may occur upon binding. biortus.bionih.gov Cryo-EM allows for the determination of protein structures and complexes in a near-native state, without the need for crystallization, and is particularly useful for large proteins or dynamic complexes. biortus.bionumberanalytics.comcam.ac.ukberstructuralbioportal.org Obtaining a co-crystal structure or a Cryo-EM reconstruction of Solacasine bound to its target provides definitive evidence of direct binding and offers invaluable insights for understanding the molecular basis of its activity and for potential structure-based optimization. biortus.bionumberanalytics.comnih.gov While these techniques are gold standards for visualizing molecular interactions, specific structural data for Solacasine-target complexes were not available in the consulted literature. biortus.bionumberanalytics.comcam.ac.uknih.govberstructuralbioportal.org

Network Pharmacology and Systems Biology Approaches to Map Solacasine's Interactome

Network pharmacology and systems biology approaches provide a holistic perspective on the biological effects of a compound by considering its interactions within complex biological networks. nih.govmdpi.complos.org Rather than focusing on a single target, network pharmacology aims to identify multiple targets and pathways modulated by a compound, and how these perturbations collectively influence disease states. nih.govmdpi.complos.org This involves integrating data from various sources, including genomics, proteomics, and metabolomics, to construct interaction networks (e.g., protein-protein interaction networks). nih.govfrontiersin.orgnih.gov By analyzing how Solacasine's predicted or identified targets fit within these networks, researchers can gain insights into the broader biological processes affected by the compound and identify potential off-targets or synergistic interactions. nih.govmdpi.complos.org Systems biology further integrates dynamic modeling to understand the functional consequences of these network perturbations. nih.govmdpi.com These approaches are particularly valuable for understanding the mechanisms of action of natural products like Solacasine, which may exert their effects through modulating multiple nodes in biological networks. nih.govplos.org While network pharmacology and systems biology are increasingly applied in drug discovery, specific detailed network analysis or systems biology modeling focused on Solacasine's interactome was not found in the provided information, although one study used in silico analysis to predict Solacasine's interaction with a viral protease target within a broader context of phytochemicals. nih.gov

Preclinical Mechanistic Investigations of Solacasine in Controlled Biological Models

Investigation of Solacasine's Modulation of Cell Cycle Progression and Viability Pathways in Defined Cellular Systems

Specific preclinical mechanistic investigation data focusing on Solacasine's modulation of cell cycle progression and viability pathways in defined cellular systems were not found in the available literature. Research on other Solanum alkaloids has explored these mechanisms, but direct studies on Solacasine in this context require further investigation. Cell cycle progression involves a highly controlled series of events leading to cell division, while cell viability refers to the proportion of live, healthy cells in a population. cellsignal.comnih.gov Assays measuring metabolic activity, ATP content, or cell proliferation are typically used to assess cell viability. nih.gov

Elucidation of Solacasine's Impact on Apoptosis, Necroptosis, and Ferroptosis Mechanisms in Cellular Models

Specific preclinical mechanistic investigation data elucidating Solacasine's impact on apoptosis, necroptosis, and ferroptosis mechanisms in cellular models were not found in the available literature. These distinct forms of programmed cell death play critical roles in development, tissue homeostasis, and disease. nih.govwikipedia.org Apoptosis is a caspase-dependent process, while necroptosis and ferroptosis are regulated forms of necrosis with distinct morphological and biochemical features. mdpi.comnih.govwikipedia.org Further research is needed to determine if Solacasine influences these pathways.

Studies on Solacasine's Influence on Cellular Differentiation and Morphogenesis

Specific preclinical mechanistic investigation data regarding Solacasine's influence on cellular differentiation and morphogenesis were not found in the available literature. Cellular differentiation is the process by which unspecialized cells become specialized, and morphogenesis is the biological process that drives the development of tissue and organism shape. wikipedia.orgscholarpedia.org These processes involve complex cellular mechanisms, including changes in gene expression, cell-to-cell interactions, and cell movement. wikipedia.orgfrontiersin.org

Mechanistic Assessment of Solacasine's Immunomodulatory Properties in In Vitro Immune Cell Systems

Specific preclinical mechanistic assessment data of Solacasine's immunomodulatory properties in in vitro immune cell systems were not found in the available literature. Immunomodulation involves the regulation of the immune system, which can be influenced by various compounds. frontiersin.orgmedicine.dp.ua In vitro studies using immune cells such as lymphocytes and macrophages are commonly employed to investigate immunomodulatory effects. nih.govthermofisher.com

Neurobiological Pathway Perturbations by Solacasine in Neuronal Cell Cultures and Ex Vivo Brain Slices

Specific preclinical data on neurobiological pathway perturbations by Solacasine in neuronal cell cultures and ex vivo brain slices were not found in the available literature. Neuronal cell cultures and ex vivo brain slices are valuable models for studying the nervous system and the effects of compounds on neuronal function and survival. mdpi.comnih.govresearchgate.net While some Solanum alkaloids have been investigated for neurobiological effects, specific studies on Solacasine in this context are needed. nih.gov

Computational and Theoretical Studies of Solacasine

Molecular Docking and Ligand-Protein Interaction Simulations for Solacasine and its Analogues

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. This method aims to predict the strength of the interaction, often expressed as a binding affinity or docking score. Molecular docking and ligand-protein interaction simulations have been applied to study Solacasine and related compounds, particularly in the context of potential biological activities.

Studies have investigated Solacasine and other alkaloids from the Solanaceae family for their potential interactions with biological targets, such as the 3C-like protease (Mpro) of SARS-CoV-2. Molecular docking simulations predicted binding energies for various Solanaceae alkaloids, including Solacasine. Solacasine was reported to have a predicted binding energy to Mpro of -8.1 kcal/mol in one study. mdpi.com Other alkaloids from the same family, such as solanocapsine (B1214099) and solacapine, also showed comparable predicted binding energies. mdpi.com These in silico studies suggest potential interactions between Solacasine and viral proteins, highlighting the utility of molecular docking in identifying potential lead compounds.

Molecular docking is a crucial component in drug discovery, aiming to predict the binding conformation and affinity between small molecules and target proteins. researchgate.net Software like AutoDock Vina is commonly used for these simulations, where the receptor is typically kept rigid while the ligand is treated as flexible to explore different binding poses. japsonline.combhu.ac.in The binding energy calculated from docking simulations provides an indication of the potential inhibitory potential of a ligand against a target protein. bhu.ac.in

Analogues of Solacasine, particularly other steroidal alkaloids from the Solanum genus, have also been subjected to molecular docking studies to explore their interactions with various protein targets. For instance, studies on solanocapsine derivatives have employed molecular docking to investigate their potential as inhibitors of enzymes like acetylcholinesterase. researchgate.net These studies often involve analyzing hydrogen bonds, pi-pi interactions, and other types of interactions at the binding site to understand the molecular basis of the interaction. mdpi.commdpi.com

The application of molecular docking to Solacasine and its analogues allows for the in silico screening of potential targets and the prediction of binding affinities, guiding further experimental research into their biological activities.

Molecular Dynamics Simulations to Investigate Solacasine's Conformational Dynamics and Binding Energetics

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. scielo.br Unlike static docking studies, MD simulations provide insights into the dynamic behavior of molecules, including conformational changes and the stability of ligand-protein complexes in a simulated environment, such as in the presence of solvent and ions. bonvinlab.orgnih.gov

While specific detailed MD simulations for Solacasine were not extensively found in the provided search results, the principles and applications of MD simulations are highly relevant to understanding its behavior. MD simulations are widely used in computational biology and drug discovery to capture the behavior of biomolecules in atomic detail. nih.gov They can reveal the dynamic behavior of water molecules and ions critical for protein function and ligand binding. nih.gov

MD simulations can be used to investigate the conformational flexibility of Solacasine itself, understanding how its three-dimensional structure might change over time. Furthermore, if Solacasine forms a complex with a protein, MD simulations can assess the stability of this complex, the nature of the interactions over time, and the binding energetics. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) are often used in conjunction with MD simulations to estimate the binding free energy of small molecule ligands bound to a receptor. researchgate.net

MD simulations can provide insights into how a system responds to perturbations and can be used to recover ensembles of conformations. nih.gov This is particularly useful for understanding the dynamic nature of ligand-protein interactions and how conformational changes might influence binding affinity and biological activity. Although direct studies on Solacasine's conformational dynamics and binding energetics using MD were not prominent in the search results, the methodology is well-established and applicable for such investigations.

Quantum Chemical Calculations on Solacasine Reactivity, Electronic Properties, and Spectroscopic Interpretations

Quantum chemical calculations, often based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules at a fundamental level. researchgate.netbanglajol.infoscirp.org These calculations can provide detailed information about molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies, which are crucial for understanding a molecule's behavior and interpreting experimental spectroscopic data. researchgate.netbanglajol.infoscirp.orgmdpi.com

For Solacasine, quantum chemical calculations could be employed to determine its optimized molecular geometry and understand the distribution of electron density. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions, which are relevant for understanding its chemical behavior and interpreting UV-Vis spectra. researchgate.netbanglajol.infoscirp.org The energy gap between HOMO and LUMO is related to the molecule's chemical hardness and softness. researchgate.netscirp.org

Molecular Electrostatic Potential (MEP) maps, derived from quantum chemical calculations, can visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack. researchgate.netbanglajol.infojchemlett.com This information is valuable for predicting a molecule's reactivity towards other chemical species or biological targets.

Furthermore, quantum chemical calculations can simulate vibrational spectra, such as Infrared (IR) and Raman spectra, and predict NMR chemical shifts. researchgate.netbanglajol.infoscirp.orgmdpi.com Comparing these theoretical spectra with experimental data can aid in the structural characterization and confirmation of Solacasine. While specific quantum chemical studies solely focused on Solacasine were not extensively detailed in the provided results, the techniques described are standard in computational chemistry for characterizing organic molecules. Studies on other compounds, like quinoxaline (B1680401) and pyrimethamine, demonstrate the application of DFT for analyzing electronic properties, reactivity, and spectroscopic data. researchgate.netbanglajol.infoscirp.org

De Novo Design and Virtual Screening of Solacasine-Inspired Chemical Entities

De novo design and virtual screening are computational strategies used to discover novel chemical entities with desired properties, often inspired by the structure or activity of known compounds like Solacasine.

Virtual screening involves computationally sifting through large libraries of chemical compounds to identify those likely to bind to a specific biological target. nih.govpatsnap.com This process typically utilizes molecular docking and scoring functions to rank compounds based on their predicted binding affinity. nih.gov Solacasine's reported biological activities, such as antimicrobial properties researchgate.netarchive.org, could serve as a basis for virtual screening studies to identify other compounds with similar potential.

De novo design, on the other hand, involves generating entirely new molecular structures from scratch, rather than screening existing libraries. patsnap.comschrodinger.comschrodinger.com These methods often employ algorithms and computational models to design molecules with specific desired characteristics, such as improved binding affinity to a target or enhanced ADME properties. schrodinger.comschrodinger.com Solacasine's steroidal alkaloid structure could serve as a template or inspiration for de novo design efforts to generate novel compounds with similar structural features but potentially improved pharmacological profiles.

Artificial intelligence and deep learning models are increasingly being used in de novo drug design to generate novel molecular entities and explore vast chemical spaces. nih.govpatsnap.comnih.gov These methods can be trained on datasets of known active compounds to generate new structures with a higher probability of possessing desired properties. nih.govnih.gov

The combination of de novo design and virtual screening, potentially guided by insights from molecular docking and dynamics simulations of Solacasine, could lead to the identification and design of novel chemical entities with enhanced biological activities or improved pharmacokinetic properties. schrodinger.comschrodinger.com Computational profiling of these designed molecules can further predict experimental endpoints. schrodinger.com

Advanced Methodological Approaches and Technologies in Solacasine Research

High-Throughput and High-Content Screening (HTS/HCS) Methodologies for Solacasine Bioactivity Profiling

While Solacasine has demonstrated antibacterial properties researchgate.netresearchgate.netslideshare.nettandfonline.comslideshare.netontosight.aidovepress.comnih.govmedcraveonline.comujat.mxresearchgate.netresearchgate.netcovenantuniversity.edu.ngunand.ac.idricifa.com.ar, and in silico studies suggest potential antiviral activity against SARS-CoV-2 Mpro nih.govmdpi.com, specific research utilizing High-Throughput Screening (HTS) or High-Content Screening (HCS) methodologies explicitly for profiling Solacasine's broad bioactivity is not extensively detailed in the available literature. HTS and HCS are powerful tools for rapidly assessing the effects of large compound libraries on biological systems or cellular phenotypes. Although related Solanum alkaloids have been subjected to in vitro assays such as CCK-8 and clone formation assays to evaluate cytotoxicity tandfonline.comdovepress.com, the application of large-scale HTS or HCS specifically for Solacasine to identify novel bioactivities or detailed cellular responses is not prominent in the provided search results. The known antibacterial activity suggests that screening methods could be applied, but specific findings from such approaches on Solacasine are not available.

Multi-Omics Technologies in Solacasine Research (e.g., Metabolomics, Lipidomics, Fluxomics for mechanistic insights)

Multi-omics technologies, including metabolomics, lipidomics, and fluxomics, provide comprehensive insights into the molecular mechanisms of compounds. While these approaches have been applied in the study of other natural products and related Solanum alkaloids to understand their influence on metabolic pathways tandfonline.comdovepress.comnih.gov, there is limited information in the provided sources regarding the specific application of these technologies to Solacasine research. Metabolomics analysis, for instance, has been used to study the effects of solasonine (B1682107) on glutathione (B108866) metabolism and ferroptosis mediated by SLC7A11 in cancer cells tandfonline.comdovepress.comnih.gov. Similarly, metabolome analysis has been conducted in studies involving the inhibition of fungi by alpha (α)-solanine researchgate.net. However, research specifically detailing the use of metabolomics, lipidomics, or fluxomics to elucidate the mechanistic actions or metabolic fate of Solacasine itself is not present in the search results. These techniques hold potential for future Solacasine research to provide deeper insights into its interactions with biological systems at a molecular level.

Chemogenomics and Perturbome Mapping Strategies Applied to Solacasine

Chemogenomics and perturbome mapping strategies aim to systematically understand the interactions between chemical compounds and biological targets on a large scale, providing a global view of a compound's effects on cellular networks. While in silico molecular docking studies have been conducted to predict the binding affinity of Solacasine to the SARS-CoV-2 main protease (Mpro) nih.govmdpi.com, which is a form of computational chemogenomics, comprehensive experimental chemogenomics or perturbome mapping studies for Solacasine are not described in the provided search results. Such studies would involve systematically testing Solacasine against a wide range of molecular targets or observing its effects on global cellular states (e.g., gene expression, protein profiles) to create a detailed map of its biological interactions and pathways. The available information focuses more on the isolation, structural characterization, and observed bioactivities rather than large-scale systems-level analyses.

Predicted Binding Energies of Solacasine in In Silico Study

An in silico molecular docking study explored the potential of Solacasine and other Solanaceae phytochemicals as inhibitors of the SARS-CoV-2 main protease (Mpro). This study predicted the binding energy of Solacasine to different crystalline structures of Mpro. nih.govmdpi.com The results suggested that Solacasine could potentially bind to Mpro, maintaining Lipinski's rule of five. nih.govmdpi.com The predicted binding energies provide an initial computational assessment of its potential interaction with this viral target.

| Mpro Structure | Predicted Binding Energy (kcal/mol) |

| 6LU7 | -8.1 nih.gov |

| 6LZE | -8.1 nih.gov |

| 7BRO | -7.6 nih.gov |

Note: Data extracted from in silico molecular docking studies.

Future Directions and Unexplored Avenues in Solacasine Research

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Solacasine Discovery and Optimization

The application of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize the discovery and optimization of natural compounds like solacasine. thegoodscentscompany.commdpi.comuni.lu Predictive modeling can accelerate the identification of potential biological activities, predict pharmacokinetic properties, and guide the synthesis of novel solacasine analogs with enhanced efficacy or desirable characteristics.

AI/ML algorithms can be trained on existing datasets of Solanum alkaloids, including their structures and known biological activities (e.g., antimicrobial, cytotoxic, acetylcholinesterase inhibition). wikipedia.orgunina.itnih.govnih.govnih.govnih.govwikipedia.orgwikipedia.org Techniques such as quantitative structure-activity relationship (QSAR) modeling, deep learning, and network analysis can be employed. ru.ac.zactdbase.org For instance, QSAR models could predict the antimicrobial potency of hypothetical solacasine derivatives based on their chemical structures. Similarly, network analysis of biological pathways perturbed by related Solanum alkaloids could suggest novel targets for solacasine.

Future research should focus on building comprehensive, high-quality datasets for solacasine and related compounds, encompassing diverse biological assays and physicochemical properties. mdpi.com Developing and applying advanced AI/ML models to this data can facilitate the in silico screening of large chemical libraries, prioritize compounds for synthesis and testing, and optimize the structural features of solacasine for specific therapeutic applications. uni.lu In silico studies, such as the molecular docking performed for Solanum alkaloids against SARS-CoV-2 Mpro, exemplify the potential of these approaches in predicting interactions with biological targets. wikipedia.org

Potential data for AI/ML integration could include:

| Data Type | Description | Relevance to Solacasine Research |

| Structural Data | 2D and 3D chemical structures of solacasine and analogs. | Foundation for QSAR and structure-based predictions. |

| Biological Activity Data | IC50 values, MIC values, efficacy data from various assays (e.g., antimicrobial, cytotoxicity). | Training predictive models for activity and potency. |

| Physicochemical Properties | Solubility, logP, molecular weight, etc. | Predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

| Omics Data | Transcriptomics, proteomics, metabolomics data from treated biological systems. | Identifying affected pathways and mechanisms of action. nih.gov |

Exploration of Novel Biological Processes and Pathways Uniquely Perturbed by Solacasine

While solacasine has shown antimicrobial activity, nih.govwikipedia.orgwikipedia.org its precise molecular mechanisms and the full spectrum of biological processes it influences remain largely unknown. Future research should delve into identifying novel biological targets and pathways uniquely modulated by solacasine, differentiating its effects from other Solanum alkaloids.

Advanced techniques such as affinity chromatography coupled with mass spectrometry, thermal proteome profiling, and high-content screening can be employed to identify direct protein targets of solacasine within cells. Investigating changes in gene and protein expression profiles using transcriptomics and proteomics following solacasine exposure can reveal affected cellular pathways. nih.gov

Given its plant origin, exploring solacasine's potential interactions with plant-specific biological processes could also yield valuable insights, potentially for agricultural applications. Understanding how solacasine interacts with microbial systems at a mechanistic level beyond simple growth inhibition is crucial. This could involve studying its effects on bacterial cell wall synthesis, membrane integrity, or essential metabolic pathways.

Development of Advanced Strategies for Controlled Release and Targeted Delivery of Solacasine (focus on chemical engineering/materials science)

To maximize solacasine's therapeutic potential and potentially mitigate off-target effects, the development of advanced controlled release and targeted delivery systems is essential. This area heavily relies on principles from chemical engineering and materials science. thegoodscentscompany.comthegoodscentscompany.comresearchgate.netnih.govlatoxan.com

Future research should focus on encapsulating solacasine within various delivery vehicles, such as nanoparticles, liposomes, or microgels. thegoodscentscompany.comresearchgate.net These systems can protect solacasine from degradation, improve its solubility and bioavailability, and enable its release at a specific rate or at a targeted site within the body. thegoodscentscompany.comnih.govlatoxan.com

Chemical engineers and materials scientists can design and synthesize novel polymeric materials or lipid formulations tailored for solacasine delivery. thegoodscentscompany.comnih.gov This includes exploring biodegradable polymers that degrade harmlessly in the body, stimuli-responsive materials that release solacasine in response to specific cues (e.g., pH, temperature, enzyme activity), and materials that can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct delivery to specific cells or tissues. thegoodscentscompany.comresearchgate.net Research into fabrication techniques like electrospinning for creating drug-loaded nanofibers is also relevant for controlled release. nih.gov

Key considerations for these delivery systems include:

| Aspect | Chemical Engineering/Materials Science Focus |

| Encapsulation | Developing methods to efficiently encapsulate solacasine within carriers. |

| Release Kinetics | Designing materials that control the rate and duration of solacasine release. |

| Targeting | Functionalizing carriers with ligands for specific cell or tissue uptake. |

| Biocompatibility | Ensuring the carrier materials are non-toxic and well-tolerated in vivo. |

| Stability | Protecting solacasine from chemical or enzymatic degradation. |

Comparative Analysis of Solacasine's Mechanisms Across Diverse Biological Systems

Solacasine is one of many alkaloids found in Solanum species, and comparative analysis of its mechanisms of action alongside other Solanum alkaloids is crucial for understanding its unique properties and potential applications. nih.govnih.govnih.govnih.govwikipedia.org Comparing solacasine's effects across diverse biological systems (e.g., different microbial species, various cell lines, and potentially in vivo models) can reveal system-specific activities and selective toxicity.

Research should involve side-by-side studies comparing solacasine with structurally related alkaloids like solanocapsine (B1214099), solamargine (B1681910), solasonine (B1682107), and solanine in various biological assays. nih.govwikipedia.orgunina.itnih.govnih.govnih.govnih.govwikipedia.orgwikipedia.org This comparative approach can help identify whether solacasine's reported antimicrobial activity is distinct from or overlaps with the activities of other Solanum alkaloids, some of which have shown anticancer or anticholinesterase properties. unina.itnih.govnih.govnih.govnih.govwikipedia.org

Analyzing the differential gene and protein expression profiles induced by different Solanum alkaloids in the same biological system can highlight unique pathways targeted by solacasine. Such comparative studies are vital for positioning solacasine within the broader landscape of Solanum alkaloid research and identifying its most promising applications.

Challenges and Opportunities in Mechanistic Translation of Solacasine Research Findings

Translating in vitro mechanistic research findings for solacasine into predictable in vivo outcomes and potential clinical applications presents significant challenges. researchgate.netuni.lu These challenges are common in the development of natural product-based therapeutics.

One key challenge is the complexity of biological systems in vivo compared to controlled in vitro environments. Factors such as metabolism, distribution, and excretion can significantly influence the effective concentration and activity of solacasine. nih.govnih.gov Furthermore, the interplay between solacasine and the host immune system, as well as potential off-target effects, need thorough investigation.

Opportunities lie in developing more physiologically relevant in vitro models, such as 3D cell cultures and organ-on-a-chip systems, which can better mimic the in vivo environment. Integrating in vitro mechanistic data with in silico pharmacokinetic and pharmacodynamic modeling can improve predictions of in vivo behavior. Collaborative efforts between chemists, biologists, pharmacologists, and engineers are essential to bridge the gap between basic research and translational applications. thegoodscentscompany.com Addressing these challenges systematically will be critical for realizing the therapeutic potential of solacasine.

| Challenge | Opportunity |

| Complexity of in vivo systems | Development of more physiologically relevant in vitro models. |

| Influence of metabolism and pharmacokinetics | Integration of in vitro data with in silico modeling. |

| Identifying and mitigating off-target effects | Comprehensive biological profiling and targeted delivery strategies. |

| Bridging the gap between basic and translational research | Fostering interdisciplinary collaboration and translational study design. |

Q & A

Q. Table 1: Example Literature Synthesis Table

| Study | Model System | Solacasine Dose | Key Finding | Contradiction Noted |

|---|---|---|---|---|

| A et al. (2022) | HepG2 cells | 10 µM | Caspase-3 activation | No effect in B et al. (2023) |

| C et al. (2021) | Mouse xenograft | 5 mg/kg | Tumor reduction | High variability in D et al. (2024) |

Advanced: How can researchers resolve contradictions in reported pharmacological effects of Solacasine?

Methodological Answer:

- Reproduce Experiments: Standardize protocols (e.g., cell culture conditions, Solacasine purity verification) to isolate variables .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., fixed/random-effects models) to assess heterogeneity .

- Mechanistic Studies: Use orthogonal assays (e.g., Western blot + flow cytometry) to validate key findings (e.g., apoptosis pathways) .

- Collaborative Reanalysis: Share raw data with independent labs to confirm results, addressing potential batch effects or analytical biases .

Advanced: How to design a robust experimental protocol for Solacasine’s in vivo toxicity studies?

Methodological Answer:

Dose Optimization: Conduct pilot studies to determine LD50 and subchronic toxicity thresholds .

Control Groups: Include vehicle controls, positive/negative controls (e.g., known hepatotoxins).

Endpoint Selection: Measure organ-specific biomarkers (e.g., ALT/AST for liver) and histopathology .

Statistical Power: Use power analysis to determine sample size (e.g., ≥8 animals/group for 80% power) .

Reporting: Follow ARRIVE guidelines for animal studies to ensure reproducibility .

Basic: What methodologies are critical for characterizing Solacasine’s physicochemical properties?

Methodological Answer:

- Purity Analysis: HPLC/MS with certified reference standards .

- Solubility/Stability: Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) and spectrophotometric quantification .

- Structural Confirmation: NMR (¹H/¹³C) and X-ray crystallography for novel derivatives .

- Data Transparency: Publish raw spectral data in supplementary materials to enable replication .

Advanced: How to address discrepancies in Solacasine’s pharmacokinetic data across species?

Methodological Answer:

- Compartmental Modeling: Use non-linear mixed-effects modeling (e.g., Phoenix WinNonlin) to compare absorption rates in rodents vs. primates .

- Interspecies Scaling: Apply allometric principles to adjust doses based on metabolic rates .

- Tissue Distribution Studies: Radiolabel Solacasine with ¹⁴C to track biodistribution quantitatively .

- Covariate Analysis: Account for variables like age, sex, and genetic polymorphisms in PK/PD models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.